molecular formula C22H20ClN5O3S B12187120 1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole

1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B12187120
M. Wt: 469.9 g/mol
InChI Key: ISYBTUWTPNEYRV-UHFFFAOYSA-N
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Description

1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide under basic conditions.

    Synthesis of the pyrazole ring: The oxadiazole intermediate is then reacted with acetylacetone in the presence of a base to form the pyrazole ring.

    Sulfonylation: The pyrazole derivative is sulfonylated using sulfonyl chloride to introduce the sulfonyl group.

    Formation of the indole moiety: Finally, the sulfonylated pyrazole is reacted with 2,3-dihydroindole under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClN5O3S

Molecular Weight

469.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H20ClN5O3S/c1-14-21(32(29,30)28-12-11-16-5-3-4-6-19(16)28)15(2)27(25-14)13-20-24-22(26-31-20)17-7-9-18(23)10-8-17/h3-10H,11-13H2,1-2H3

InChI Key

ISYBTUWTPNEYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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